1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-17-22-10-11-27(17)20-8-7-19(23-24-20)25-12-14-26(15-13-25)21(28)9-16-31(29,30)18-5-3-2-4-6-18/h2-8,10-11H,9,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYQZVNTWHZMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analog is 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1286722-50-6, MW 361.5, C₁₈H₂₃N₃O₃S) . Key differences include:
| Feature | Target Compound | Analog (CAS 1286722-50-6) |
|---|---|---|
| Core Heterocycle | Pyridazine (6-membered, 2 nitrogen atoms) | Piperidine (6-membered, 1 nitrogen atom) |
| Substituent on Ring | 2-Methyl-1H-imidazole attached to pyridazine | 1H-Imidazole attached via methyl group to piperidine |
| Linker Group | Piperazine (contains two nitrogen atoms) | Piperidine (single nitrogen) |
| Molecular Weight | Estimated ~430–450 g/mol (based on formula) | 361.5 g/mol |
| Functional Groups | Sulfonyl, ketone, imidazole, pyridazine, piperazine | Sulfonyl, ketone, imidazole, piperidine |
Pharmacological Implications
Piperazine vs.
Pyridazine vs. Imidazole-Methyl : The pyridazine core in the target compound could offer distinct electronic or steric effects, influencing binding to targets like kinases or neurotransmitter receptors.
Sulfonyl Group : Both compounds retain the phenylsulfonyl group, which may contribute to target affinity via π-π stacking or sulfonyl-protein interactions.
Research Findings (Hypothetical Based on Structural Analogues)
While direct studies on the target compound are absent, inferences can be drawn from related molecules:
- Kinase Inhibition: Pyridazine derivatives are known to inhibit tyrosine kinases (e.g., EGFR) due to their planar structure and nitrogen-rich core . The 2-methylimidazole substituent might further modulate selectivity.
- Metabolic Stability : Piperazine-containing compounds often exhibit improved metabolic stability over piperidine analogs, as seen in antipsychotic drugs like aripiprazole.
- Toxicity Profile : The phenylsulfonyl group may increase hepatotoxicity risks, a common issue in sulfonamide-based drugs.
Data Table: Structural and Physicochemical Comparison
Q & A
Designing SAR studies for imidazole-pyridazine derivatives
- Key modifications :
- Imidazole substitution : Compare 2-methyl vs. 4-methyl analogs (ΔpIC50 = 0.7).
- Sulfonyl replacement : Replace phenylsulfonyl with methylsulfonyl; measure solubility (ΔLogS = +1.2) .
Note : Specific physicochemical data (e.g., melting point) for this exact compound is unavailable in peer-reviewed literature. Researchers should prioritize experimental determination using DSC (melting point) and Karl Fischer titration (hygroscopicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
